Diundecyl phthalate-d4
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Overview
Description
Diundecyl phthalate-d4 is a deuterium-labeled derivative of diundecyl phthalate, a long-chain phthalate ester. Phthalates are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in scientific research as a tracer due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diundecyl phthalate-d4 involves the esterification of phthalic anhydride with deuterated undecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and filtration to ensure high purity and yield. The use of deuterated starting materials is crucial for maintaining the isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Diundecyl phthalate-d4 undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form phthalic acid derivatives.
Reduction: Can be reduced to phthalic alcohol derivatives under specific conditions.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkali metals or hydrides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Phthalic alcohol derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
Diundecyl phthalate-d4 is widely used in scientific research, including:
Chemistry: As a tracer in studies involving phthalate metabolism and environmental fate.
Biology: In studies of phthalate exposure and its effects on biological systems.
Medicine: As a reference standard in pharmacokinetic studies to understand the distribution and elimination of phthalates in the body.
Mechanism of Action
Diundecyl phthalate-d4 exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. At the molecular level, it can interfere with nuclear receptors and disrupt endocrine functions, particularly affecting the hypothalamic-pituitary-gonadal axis .
Comparison with Similar Compounds
Similar Compounds
- Diisononyl phthalate
- Di-n-decyl phthalate
- Diisodecyl phthalate
- Didodecyl phthalate
Uniqueness
Diundecyl phthalate-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in tracer studies. This isotopic labeling allows for precise quantification and tracking in various scientific applications, setting it apart from other similar phthalates .
Properties
Molecular Formula |
C30H50O4 |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
diundecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3/i19D,20D,23D,24D |
InChI Key |
QQVHEQUEHCEAKS-ZMERNRJISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC |
Origin of Product |
United States |
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